molecular formula C17H19N5O B5613431 2-ethyl-N-[3-(1H-indazol-1-yl)propyl]-5-pyrimidinecarboxamide

2-ethyl-N-[3-(1H-indazol-1-yl)propyl]-5-pyrimidinecarboxamide

Cat. No. B5613431
M. Wt: 309.4 g/mol
InChI Key: XGRHTGCFAKUIRJ-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are a class of heterocyclic compounds that have attracted attention due to their diverse biological activities and potential therapeutic applications. These compounds often serve as key building blocks in pharmaceuticals, agrochemicals, and organic materials. The synthesis and analysis of pyrimidine derivatives, including structure-activity relationships, chemical and physical properties, are critical for developing new compounds with desired functionalities.

Synthesis Analysis

Synthesis of pyrimidine derivatives typically involves condensation reactions, cyclization, and functional group transformations. For example, Lahmidi et al. (2019) describe the synthesis of a novel pyrimidine derivative through a condensation reaction, showcasing the utility of such methods in generating complex structures (Lahmidi et al., 2019).

Mechanism of Action

While the specific mechanism of action for “2-ethyl-N-[3-(1H-indazol-1-yl)propyl]-5-pyrimidinecarboxamide” is not available, indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Future Directions

The development of new drugs that overcome Antimicrobial resistance (AMR) problems is a current public health priority . Indazole derivatives show a broad range of biological activities and have become an important synthon in the development of new drugs . Therefore, the exploration of compounds like “2-ethyl-N-[3-(1H-indazol-1-yl)propyl]-5-pyrimidinecarboxamide” could be a promising direction for future research.

properties

IUPAC Name

2-ethyl-N-(3-indazol-1-ylpropyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-2-16-19-10-14(11-20-16)17(23)18-8-5-9-22-15-7-4-3-6-13(15)12-21-22/h3-4,6-7,10-12H,2,5,8-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRHTGCFAKUIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NCCCN2C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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